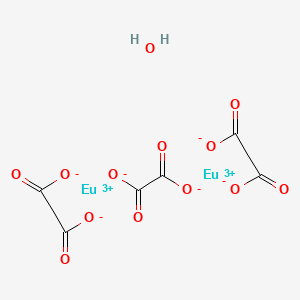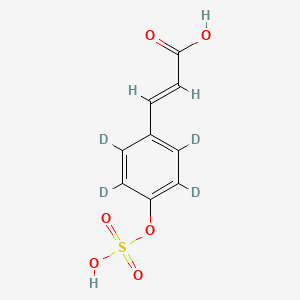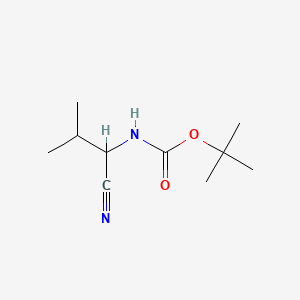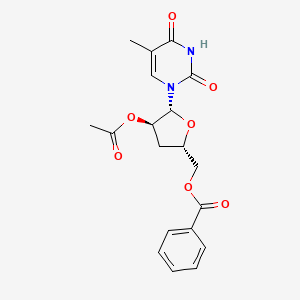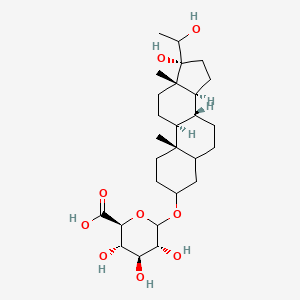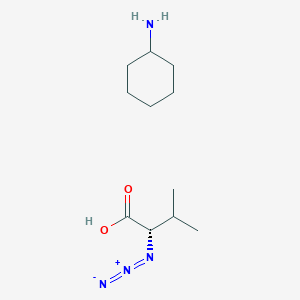![molecular formula C₃₄H₃₆Cl₂N₆O₅ B1146843 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate CAS No. 1246812-37-2](/img/new.no-structure.jpg)
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound with the molecular formula C34H36Cl2N6O5 and a molecular weight of 679.59 g/mol . This compound is a derivative of itraconazole, a well-known antifungal agent. The presence of the 1,2,4-triazole ring in its structure is significant for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate typically involves the reaction of itraconazole with an appropriate isocyanate reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Mechanism of Action
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other molecular pathways involved in fungal growth and proliferation .
Comparison with Similar Compounds
Itraconazole: The parent compound, known for its antifungal activity.
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
Uniqueness: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other triazole derivatives. Its unique isocyanate group may also confer additional reactivity, making it a valuable compound for further chemical and biological studies .
Properties
CAS No. |
1246812-37-2 |
|---|---|
Molecular Formula |
C₃₄H₃₆Cl₂N₆O₅ |
Molecular Weight |
679.59 |
Synonyms |
4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(isocyanomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


